molecular formula C9H6N2O4 B078013 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid CAS No. 14121-55-2

2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

カタログ番号: B078013
CAS番号: 14121-55-2
分子量: 206.15 g/mol
InChIキー: YGJDUUUPLPMKSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS: 14121-55-2) is a quinoxaline derivative characterized by a bicyclic heteroaromatic core with two ketone groups at positions 2 and 3 and a carboxylic acid substituent at position 4. This compound serves as a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclization of o-phenylenediamine derivatives followed by functionalization, as seen in sulfonohydrazide syntheses ().

特性

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJDUUUPLPMKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161603
Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14121-55-2
Record name 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14121-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14121-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDRO-2,3-DIOXOQUINOXALINE-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UAG2SL9CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Reagents and Starting Materials

The foundational method, as described by Khairat et al., involves the cyclocondensation of 4-aminobenzoic acid derivatives with glyoxal derivatives in glacial acetic acid. The reaction leverages the acidic medium to facilitate both cyclization and dehydration, forming the tetrahydroquinoxaline core.

Procedure and Conditions

A mixture of 4-aminobenzoic acid (10 mmol) and glyoxylic acid hydrate (10 mmol) in glacial acetic acid (30 mL) is refluxed at 120°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with petrochemical ether/ethyl acetate (1:1) as the mobile phase. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is neutralized with aqueous ammonia to pH 7. The crude product is recrystallized from ethanol, yielding a pale-yellow solid.

Table 1: Key Parameters of the Glacial Acetic Acid Method

ParameterValue
Temperature120°C
Reaction Time24 hours
SolventGlacial acetic acid
Yield50%
Purity (HPLC)>95%

This method is noted for its simplicity but suffers from moderate yields due to competing side reactions, such as over-oxidation of the carboxylic acid group.

Patent-Based Synthesis for Pharmaceutical Applications

Catalyzed Cyclization in Polar Aprotic Solvents

A patent by US20140045855A1 discloses an optimized route using dimethylformamide (DMF) as the solvent and sodium hydride (NaH) as a base. This approach enhances reaction kinetics and reduces side-product formation.

Stepwise Reaction Mechanism

  • Activation of Carboxylic Acid : The carboxylic acid group is activated via in situ formation of a mixed anhydride using trifluoroacetic anhydride (TFAA).

  • Cyclization : The activated intermediate reacts with ethylenediamine derivatives under inert atmosphere (N₂), facilitated by NaH.

  • Oxidation : The dihydroquinoxaline intermediate is oxidized using manganese dioxide (MnO₂) to introduce the 2,3-diketone functionality.

Table 2: Patent Method Conditions and Outcomes

ParameterValue
SolventDMF
CatalystNaH (2 equiv)
Oxidation AgentMnO₂
Reaction Time12 hours
Yield68%
Purity (HPLC)>98%

This method achieves higher yields and purity compared to classical approaches, making it suitable for industrial-scale production.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Recent advancements employ microwave irradiation to accelerate the cyclocondensation step. A mixture of 4-aminobenzoic acid and glyoxal is subjected to microwave heating at 150°C for 30 minutes, reducing the reaction time by 90% compared to conventional reflux.

Comparative Advantages

  • Faster Kinetics : Microwave energy promotes rapid molecular agitation, minimizing degradation.

  • Improved Yield : 72% isolated yield with 97% purity.

Critical Analysis of Methodologies

Yield and Scalability Trade-offs

  • Classical Method : Low yield (50%) but cost-effective for lab-scale synthesis.

  • Patent Method : Higher yield (68%) and purity, yet requires expensive catalysts and controlled conditions.

  • Microwave Method : Optimal for rapid small-scale production but limited by equipment availability.

Byproduct Formation and Mitigation

Side products, such as 6-nitro derivatives, are observed in all methods. Gradient recrystallization using ethanol/water (3:1) effectively removes these impurities.

Industrial Applications and Modifications

The compound’s utility as a TRPM8 inhibitor in pharmaceuticals necessitates stringent quality control. Industrial protocols often integrate column chromatography (silica gel, ethyl acetate eluent) post-synthesis to achieve >99% purity .

化学反応の分析

Types of Reactions

2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different biological and chemical properties.

科学的研究の応用

Overview

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS No. 14121-55-2) is a heterocyclic compound with diverse applications in scientific research and industry. Its unique chemical structure allows it to participate in various biochemical processes and analytical methodologies.

Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry. It can be effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated its successful separation on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water . This method is scalable for preparative separations and suitable for pharmacokinetic studies.

Pharmaceutical Research

The compound has been investigated for its potential pharmaceutical applications. Its derivatives exhibit biological activities that may be beneficial in drug development. For instance, the compound's ability to interact with biological targets makes it a candidate for designing new therapeutics .

Biochemical Studies

Research indicates that this compound can act as an intermediate in the synthesis of various biologically active compounds. Its structure allows it to participate in reactions that yield potential pharmaceuticals or biochemical probes .

Case Study 1: HPLC Method Development

A comprehensive study focused on developing an HPLC method for the analysis of this compound highlighted its effectiveness in separating impurities during drug formulation processes. The study utilized a reverse-phase approach with specific mobile phases tailored for mass spectrometry compatibility .

Case Study 2: Synthesis of Derivatives

Research has also been conducted on synthesizing derivatives of this compound to enhance its pharmacological properties. These derivatives were tested for their anti-inflammatory and analgesic activities, demonstrating promising results that warrant further investigation .

作用機序

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

N-Substituted 3-Oxo Derivatives

  • Example: N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives ().
  • Key Differences : Replacement of the 2-oxo group with an N-alkyl/aryl substituent.
  • Activity: These derivatives exhibit potent tubulin polymerization inhibition and antiproliferative activity (IC₅₀ values in nanomolar range) ().
  • Mechanism : Unlike the parent compound, the N-substituent enhances hydrophobic interactions with tubulin’s colchicine-binding site.

Sulfonamide Derivatives

  • Example: N,N-Dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide ().
  • Key Differences : Carboxylic acid replaced with sulfonamide.
  • Activity :
    • Anxiolytic activity at 2.5 mg/kg in murine models, surpassing diazepam in potency ().
    • Anticonvulsant effects via GABAergic modulation ().
  • Physicochemical Impact : Sulfonamide improves blood-brain barrier permeability compared to the carboxylic acid analog.

Alkyl-Substituted Analogs

  • Example: 1,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid ().
  • Key Differences : Methyl groups at positions 1 and 2.
  • Impact :
    • Increased lipophilicity enhances metabolic stability but reduces aqueous solubility.
    • Commercial availability (e.g., Aladdin, ¥3799) suggests industrial relevance ().

Ester Derivatives

  • Example: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 354793-04-7) ().
  • Key Differences : Carboxylic acid replaced with methyl ester.
  • Physicochemical Properties :
    • Molecular weight: 220.18 vs. 234.19 (carboxylic acid).
    • Improved cell membrane permeability but requires hydrolysis for activation.

Structural and Functional Analysis Table

Compound Name Substituents Key Activity/Application Reference
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid 2,3-dioxo, 6-COOH Coordination polymers (Zn²⁺)
N,N-Dibenzyl-6-sulfonamide 2,3-dioxo, 6-SO₂N(Bn)₂ Anxiolytic (ED₅₀: 2.5 mg/kg)
1,2-Dimethyl-3-oxo-6-COOH 1,2-Me₂, 3-oxo, 6-COOH Commercial building block
Methyl 2,3-dioxo-6-carboxylate 2,3-dioxo, 6-COOMe Prodrug intermediate
2-Ethyl-3-oxo-6-COOH (R-configuration) 2-Et, 3-oxo, 6-COOH Stereospecific coordination

Pharmacological and Industrial Relevance

  • Anticancer Potential: Tubulin inhibitors () vs. anxiolytic sulfonamides () highlight substituent-driven activity.
  • Materials Science : Coordination polymers exhibit luminescence, useful in chemical sensing ().
  • Safety Profile : Related ethyl-methyl analogs require hazard handling (H302 warning) ().

生物活性

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C_9H_6N_2O_4
  • Molecular Weight : 206.15 g/mol
  • CAS Number : 14121-55-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoxaline derivatives. The methods often employ condensation reactions followed by oxidation steps to achieve the desired dioxo and carboxylic functionalities.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance:

  • Compound 13d was identified as having an IC50 of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells. This compound also inhibited tubulin polymerization (IC50 = 3.97 μM ) and induced apoptosis by arresting the cell cycle at the G2/M phase .
Cell LineIC50 (μM)Mechanism of Action
HeLa0.126Tubulin polymerization inhibition
SMMC-77210.071Apoptosis induction
K5620.164Cell cycle arrest

The primary mechanism of action for this compound appears to be through inhibition of tubulin polymerization, which is crucial for mitosis. By binding to the colchicine site on tubulin, it disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, some studies have shown that quinoxaline derivatives can inhibit NF-κB transcriptional activity, which is a critical pathway in inflammation and cancer progression. For example, certain derivatives demonstrated up to 53 times more potency than reference compounds in inhibiting LPS-induced NF-κB activity .

Case Studies

  • Study on HeLa Cells :
    • Researchers synthesized several derivatives of tetrahydroquinoxaline and evaluated their effects on HeLa cells.
    • The most potent derivative (Compound 13d) exhibited significant cytotoxicity and induced apoptosis through specific pathways involving caspases.
  • NF-κB Inhibition Study :
    • A series of quinoline derivatives were tested for their ability to inhibit NF-κB activity.
    • The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced inhibitory effects compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how can side reactions be minimized?

  • Methodology : The compound is synthesized via cyclization of precursor amines or hydrazines with diketones. Key parameters include:

  • Reaction temperature : Maintain 80–100°C to ensure complete ring closure while avoiding decomposition.
  • Catalysts : Use acetic acid or HCl to protonate intermediates, enhancing cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
    • Side reaction mitigation : Avoid excess oxidizing agents to prevent over-oxidation of the tetrahydroquinoxaline ring. Monitor pH to stabilize the carboxylic acid group .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks based on quinoxaline ring protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad δ 12–13 ppm). Compare with analogs like 6-bromo-2-oxo-tetrahydroquinoline-4-carboxylic acid for reference .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for dioxo and carboxylic acid groups).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs, as demonstrated for 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline .

Q. What safety protocols are recommended for handling and storage?

  • PPE : Wear EN 166-certified goggles, nitrile gloves (EN 374), and flame-resistant lab coats. Use P95 respirators if airborne particles are generated .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the carboxylic acid group. Avoid contact with strong bases or oxidizers .

Advanced Research Questions

Q. How can electronic modulation of the quinoxaline core enhance biological activity?

  • Strategy : Introduce electron-withdrawing groups (e.g., NO₂ at position 7) to increase electrophilicity, improving receptor binding. Computational docking (AutoDock Vina) predicts interactions with glutamate receptors, as seen in CNQX analogs .
  • Validation : Compare IC₅₀ values in receptor-binding assays (e.g., AMPA receptor inhibition) with and without substituents .

Q. What in vitro assays are suitable for evaluating antimicrobial or anticancer potential?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains. Use 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid as a positive control for structure-activity comparison .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Assess apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How can computational models predict degradation pathways under physiological conditions?

  • Approach : Perform DFT calculations (Gaussian 09) to identify hydrolysis-prone sites (e.g., dioxo groups). Validate via LC-MS analysis of simulated gastric fluid (pH 2.0, 37°C) degradation products .
  • Kinetic studies : Monitor degradation rates using UV-Vis spectroscopy at λₘₐₓ ~260 nm (quinoxaline absorption band) .

Data Contradictions and Resolution

  • Spectral discrepancies : Some studies report carboxylic acid proton shifts at δ 12.5 ppm, while others note downfield shifts (δ 13.2 ppm) due to hydrogen bonding. Resolve by comparing solvent effects (DMSO-d₆ vs. CDCl₃) .
  • Biological activity variability : Conflicting IC₅₀ values for similar compounds may arise from assay conditions (e.g., serum protein interference). Standardize protocols using serum-free media and replicate experiments ≥3 times .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。